![molecular formula C23H47NO4 B14267290 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide CAS No. 137837-46-8](/img/structure/B14267290.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain, making it versatile in its interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide typically involves the reaction of 2-methyloctadecanoic acid with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, it can chelate metal ions, thereby modulating metal homeostasis and preventing metal-induced toxicity.
Comparison with Similar Compounds
Similar Compounds
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine: Known for its buffering capacity in biological systems.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide: Used for its moisturizing properties in skincare products.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Investigated for its neuroprotective effects in Parkinson’s disease models.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide stands out due to its long aliphatic chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and interactions, enhancing its versatility in various applications.
Properties
CAS No. |
137837-46-8 |
|---|---|
Molecular Formula |
C23H47NO4 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methyloctadecanamide |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(2)22(28)24-23(18-25,19-26)20-27/h21,25-27H,3-20H2,1-2H3,(H,24,28) |
InChI Key |
QZJHNQNTKPOFST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



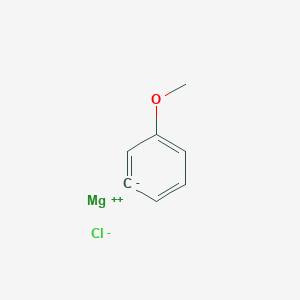



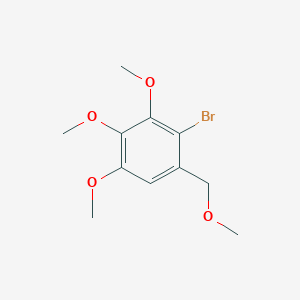
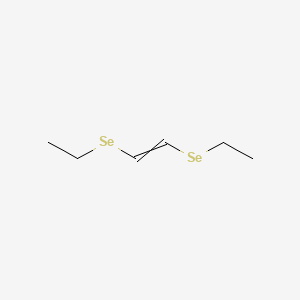
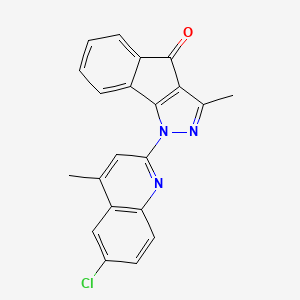
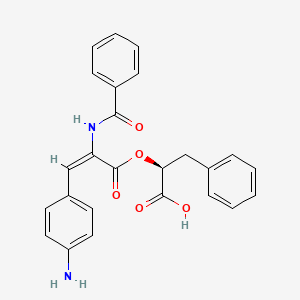
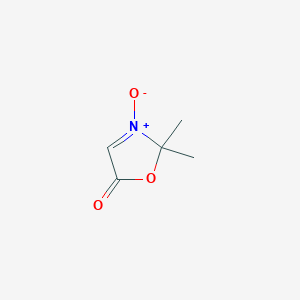

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

